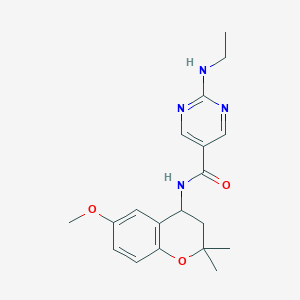

2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine and chromene derivatives involves several chemical reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involves reactions that yield compounds with potential antimicrobial activities. This process is characterized by its steps involving etherification, oximation, and Beckmann rearrangement (El-Agrody, Sabry, & Motlaq, 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine and chromene derivatives reveals significant information about their chemical behavior and potential applications. The analysis of their crystal and molecular structures often indicates isostructural nature and isomorphism, as seen in related compounds. These structures are characterized by planar pyrimidine rings, displacements from the plane by ring-substituent atoms, and evidence of electronic structure polarization through bond distances (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactions involving pyrimidine and chromene derivatives are diverse and lead to the formation of compounds with varying properties. These reactions include interaction with reagents to furnish triazine derivatives, behavior towards activated unsaturated compounds, and reactions with chlorinated active methylene compounds, showcasing the versatility and reactivity of these compounds (Badrey & Gomha, 2012).

科学的研究の応用

Synthesis Techniques and Advancements

A notable study describes a solvent-free, ambient temperature synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamides, highlighting the efficiency of generating chromeno-pyrimidine derivatives under environmentally friendly conditions (Keykha et al., 2017). This method is beneficial for its short reaction time and elimination of hazardous solvents, potentially applicable to the synthesis of 2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide.

Biological Activities and Applications

Research into chromene and pyrimidine derivatives has shown promising biological activities. For instance, compounds derived from visnaginone and khellinone, featuring chromene and pyrimidine structures, exhibited significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020). Another study on chromone-pyrimidine coupled derivatives revealed notable antimicrobial activities, underlining the importance of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).

Antimicrobial and Antifungal Potential

Specific chromeno[2,3-d]pyrimidine derivatives have been synthesized with demonstrated antimicrobial and antifungal efficacy, as shown by their ability to inhibit various bacterial and fungal strains (Ghashang et al., 2013). This suggests the potential application of 2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide in antimicrobial research, provided it shares similar structural and functional characteristics with the compounds studied.

特性

IUPAC Name |

2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-5-20-18-21-10-12(11-22-18)17(24)23-15-9-19(2,3)26-16-7-6-13(25-4)8-14(15)16/h6-8,10-11,15H,5,9H2,1-4H3,(H,23,24)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOXBOVLPKDZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NC2CC(OC3=C2C=C(C=C3)OC)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)